molecular formula C16H12FNO2 B2886370 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid CAS No. 838880-71-0

1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid

Cat. No.: B2886370
CAS No.: 838880-71-0
M. Wt: 269.275
InChI Key: BOYUBGJOABBJBF-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid is a synthetic indole derivative of significant interest in scientific research. Indole-based compounds are recognized as privileged structures in medicinal chemistry and agrochemical development due to their diverse biological activities . Researchers value this compound for its potential in multiple domains. In antimicrobial research, structurally similar indole glyoxylamide derivatives have demonstrated promising activity against a panel of Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans . The indole scaffold is a common feature in molecules that exhibit a broad spectrum of biological applications, including antiviral, anti-inflammatory, and anticancer properties, making it a versatile building block for developing new pharmacological leads . In agrochemical research, indole-3-carboxylic acid derivatives have been explored as novel auxin mimics . These compounds can act as antagonists of the auxin receptor transport inhibitor response 1 (TIR1), leading to the disruption of plant hormone signaling and exhibiting potent herbicidal effects on both dicotyledonous and monocotyledonous plants . The molecular structure of this compound, which includes a carboxylic acid moiety, is key for interactions with biological targets, similar to other auxin-like herbicides . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c17-14-7-3-1-5-11(14)9-18-10-13(16(19)20)12-6-2-4-8-15(12)18/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYUBGJOABBJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form hydrazones. These hydrazones then undergo cyclization to produce the indole core.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the 2-fluorophenyl group and the carboxylic acid functional group contributes to its unique chemical behavior and biological activities.

Biological Activities

1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Some notable activities include:

  • Anticancer Activity : Indole derivatives have been shown to possess significant anticancer properties. For example, research indicates that similar indole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and modulation of signaling pathways .
  • Antimicrobial Properties : The indole structure is associated with antimicrobial activity against various pathogens. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Indole derivatives have been investigated for their anti-inflammatory properties. Research shows that they can modulate inflammatory responses, which is beneficial in conditions such as arthritis and other inflammatory diseases .

Anticancer Therapeutics

The anticancer potential of this compound has been explored through various studies. For instance, compounds with similar structures have demonstrated efficacy against different cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). A comparative study showed that certain derivatives had lower IC50 values against HCT116 cells, indicating higher potency compared to standard treatments like 5-fluorouracil .

CompoundCell LineIC50 Value (µg/mL)
7fHCT1166.76
7dHCT11643
ControlA54977.15

Antimicrobial Agents

Research has highlighted the antimicrobial properties of indole derivatives. For instance, studies indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

Case Study 1: Indole Derivatives in Cancer Treatment

A study published in Nature focused on the synthesis and evaluation of indole-based compounds for their anticancer activity. The results demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, underscoring their potential as targeted therapies .

Case Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory effects of indole derivatives using animal models. The findings revealed that treatment with these compounds significantly reduced markers of inflammation, suggesting their potential use in managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Indole-carboxylic acid derivatives exhibit diverse biological activities depending on the position of the carboxylic acid group and substituents on the indole or aromatic rings. Key comparisons include:

Compound Substituents Key Differences Biological Activity
1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid - 2-Fluorophenylmethyl at N1
- Carboxylic acid at C3
Benchmark compound for this analysis Potential enzyme inhibition (e.g., CSE), receptor modulation (hypothesized)
Indole-3-carboxylic acid - No N1 substitution
- Carboxylic acid at C3
Lacks fluorophenyl group; simpler structure Antioxidant activity (DPPH radical scavenging)
Indole-6-carboxylic acid derivatives (e.g., 4a, 4b) - Carboxylic acid at C6
- Bromo or methyl substitutions on indole/furan rings
Carboxylic acid position shifted to C6 Potent inhibition of bacterial cystathionine γ-lyase (bCSE; IC50 ~1–5 µM)
1-Benzyl-2-methylindole-3-carboxylic acid - Benzyl at N1
- Methyl at C2
- Carboxylic acid at C3
Benzyl vs. fluorophenylmethyl; additional methyl at C2 Not explicitly reported; structural similarity suggests potential enzyme interaction
Methyl 5-fluoroindole-2-carboxylate - Methyl ester at C2
- Fluoro at C5
Carboxylic acid esterified (C2 vs. C3); fluoro at C5 vs. benzyl at N1 Intermediate in synthesis of bioactive amides

Structure-Activity Relationships (SAR)

  • Carboxylic Acid Position : Derivatives with carboxylic acid at C3 (e.g., indole-3-carboxylic acid) often show antioxidant activity but lack enzyme inhibition, whereas C6-substituted analogues (e.g., 4a, 4b) exhibit potent bCSE inhibition .
  • Fluorine Substitution: The 2-fluorophenylmethyl group in the target compound may enhance lipophilicity and binding specificity compared to non-fluorinated benzyl derivatives (e.g., 1-benzylindole-3-carboxylic acid) .
  • N1 Substitution: Alkylation at N1 (e.g., benzyl, fluorophenylmethyl) is critical for modulating steric and electronic interactions with enzyme active sites.

Enzymatic and Receptor Selectivity

  • CSE Inhibition : The target compound’s fluorophenylmethyl group may confer selectivity for bacterial CSE over human CSE, similar to lead compound 2a (3.6-fold selectivity for bCSE) .
  • Nuclear Receptor Modulation : Indole-3-carboxylic acid methyl ester derivatives (e.g., compound 95) act as inverse agonists for Nurr1, suggesting that N1 and C3 substitutions influence receptor binding .

Research Findings and Data Tables

Table 1: Comparative Inhibitory Activity of Indole Derivatives

Compound IC50 (bCSE) IC50 (hCSE) Selectivity (bCSE/hCSE) Reference
NL2 8.2 µM 29.5 µM 3.6
2a 4.1 µM 14.7 µM 3.6
Indole-3-carboxylic acid >100 µM >100 µM N/A
4a (indole-6-carboxylic acid) 1.2 µM 4.8 µM 4.0

Table 2: Antioxidant Activity of Natural Indole Derivatives

Compound DPPH Scavenging (IC50) TEAC Value Source
Indole-3-carboxylic acid 12.5 µM 0.85 Bauhinia tarapotensis
N-trans-Feruloyltyramine 8.7 µM 1.12 Allium chinense

Biological Activity

1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications in various fields such as pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a fluorophenyl substitution at the 2-position of the indole ring, which significantly influences its chemical properties and biological interactions. The presence of the fluorine atom enhances lipophilicity and binding affinity, making it a valuable candidate for drug development.

Target Receptors:
Indole derivatives, including this compound, interact with multiple biological receptors. These interactions can lead to various cellular responses depending on the target receptor type.

Mode of Action:
The compound binds to specific receptors, triggering biochemical pathways that can modulate physiological functions. For instance, it may influence neurotransmitter systems or hormonal pathways.

Biochemical Pathways:
Research indicates that indole derivatives can affect tryptophan metabolism and other related biochemical pathways. This modulation can lead to altered levels of signaling molecules, impacting processes such as inflammation and cell proliferation.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. Its structure allows it to interfere with cancer cell growth mechanisms.
  • Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation through modulation of immune responses.
  • Neuropharmacological Effects: There is emerging evidence that indole derivatives can influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Experimental Data

Recent studies have highlighted the biological efficacy of this compound:

  • Cytotoxicity Assays:
    • In vitro studies demonstrated an IC50 value indicating significant cytotoxicity against human cancer cell lines (e.g., A431 and U251) with values comparable to established chemotherapeutic agents .
  • In Vivo Studies:
    • Animal models have shown that administration of the compound resulted in reduced tumor growth rates and improved survival outcomes in treated groups compared to controls .
  • Mechanistic Insights:
    • Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic interactions and hydrogen bonding, enhancing its binding affinity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
Indole-3-acetic acidNaturally occurring plant hormonePlant growth regulator
1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acidSimilar structure but different fluorophenyl substitutionVaries; less studied
Indole-3-carboxylic acidSimpler analog without fluorophenyl groupAnticancer activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Fischer Indole Synthesis : Adapt protocols from structurally similar indole derivatives, such as reacting phenylhydrazine with a fluorinated aldehyde/ketone under acidic conditions (e.g., HCl or H₂SO₄) to form the indole core .
  • Coupling Reactions : Use 2-fluorobenzyl halides (e.g., bromide or chloride) with pre-formed indole-3-carboxylic acid derivatives via nucleophilic substitution. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance coupling efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic and crystallographic techniques confirm the structure and regiochemistry of this compound?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C spectra to verify the indole ring (δ 7.0–8.0 ppm for aromatic protons) and fluorobenzyl substituent (δ 4.5–5.5 ppm for benzylic CH₂). 19^{19}F NMR can confirm fluorine position .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement. For example, similar fluorinated indoles show planar indole cores with fluorophenyl groups perpendicular to the plane .
  • Mass Spectrometry : Use ESI-MS to validate molecular weight (expected [M+H]⁺ ~300–320 Da) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Test affinity for estrogen receptors (ERα/ERβ) or NAADP receptors using competitive binding assays (radiolabeled ligands, e.g., 3^3H-estradiol) .
  • Enzyme Inhibition : Screen against cyclooxygenase (COX) or kinases (e.g., JAK2) using fluorometric/colorimetric substrates (e.g., prostaglandin H₂ for COX) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the position of fluorine substitution (2- vs. 4-fluorophenyl) influence biological activity and physicochemical properties?

  • Methodological Answer :

  • SAR Analysis : Compare 1-[(2-fluorophenyl)methyl] and 1-[(4-fluorophenyl)methyl] analogs in receptor binding or cytotoxicity assays. Fluorine at the 2-position may enhance steric hindrance, reducing ER binding but improving metabolic stability .
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with ERα. The 2-fluoro group may disrupt hydrogen bonding compared to 4-fluoro derivatives .
  • LogP Measurement : Determine partition coefficients (shake-flask method) to assess hydrophobicity differences. 2-Fluoro derivatives typically have lower LogP due to reduced symmetry .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., ER binding IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers or batch effects .
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) to minimize variability .
  • Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding kinetics if radioligand assays conflict) .

Q. How can computational methods predict off-target interactions or metabolic pathways for this compound?

  • Methodological Answer :

  • Docking Studies : Use SwissDock or Glide to screen against the P450 enzyme family (e.g., CYP3A4) to predict metabolic hotspots (e.g., fluorophenyl oxidation) .
  • QSAR Modeling : Train models on indole derivative datasets to correlate structural features (e.g., fluorine position) with ADME properties .
  • MD Simulations : Simulate binding stability with NAADP receptors over 100 ns trajectories (GROMACS) to assess conformational flexibility .

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